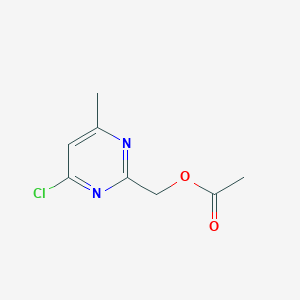

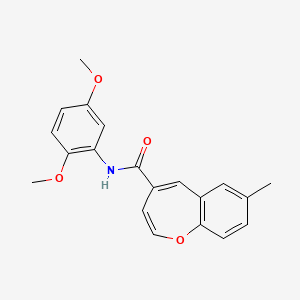

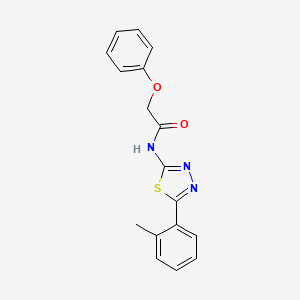

![molecular formula C17H12N4O4S2 B2954099 N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 886914-08-5](/img/structure/B2954099.png)

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide” is a compound that combines thiazole and sulfonamide, groups with known antibacterial activity . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Molecular Structure Analysis

Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Applications De Recherche Scientifique

Synthesis and Anticancer Evaluation

- A study designed and synthesized a series of compounds starting from specific acids and evaluated them for anticancer activity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Some derivatives exhibited significant anticancer activities, surpassing the reference drug etoposide in certain cases (Ravinaik et al., 2021).

Antimicrobial and Antitubercular Agents

- Novel sulfonyl derivatives were synthesized and characterized, showing moderate to significant antibacterial, antifungal, and antitubercular activities. Specific compounds demonstrated excellent antitubercular properties compared with the first-line drug isoniazid (Suresh Kumar et al., 2013).

Anti-Bacterial Study

- Research on N-substituted derivatives of a related compound showed moderate to significant antibacterial activity, highlighting the biological relevance of these structures in combating bacterial infections (Khalid et al., 2016).

Carbonic Anhydrase Inhibitors

- Metal complexes of a similar sulfonamide structure were synthesized and found to be very powerful inhibitors against human carbonic anhydrase isoenzymes, surpassing the inhibitory properties of the parent ligand and acetazolamide, a control compound (Büyükkıdan et al., 2013).

Cardiac Electrophysiological Activity

- A study on N-substituted imidazolylbenzamides and benzene-sulfonamides described their synthesis and cardiac electrophysiological activity, indicating potential as selective class III agents for arrhythmia treatment (Morgan et al., 1990).

Anti-Inflammatory and Anti-Cancer Agents

- Synthesis of novel compounds with the oxadiazole structure led to agents with promising anti-inflammatory and anti-cancer activities, underlining the diverse pharmacological potential of these compounds (Gangapuram & Redda, 2009).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as thiazole and sulfonamide derivatives, are known to have antibacterial activity .

Mode of Action

It is suggested that the compound may interact with its targets in a way that results in antibacterial activity . The compound’s interaction with its targets could lead to changes in the target’s function, thereby exerting its effects.

Biochemical Pathways

Given its potential antibacterial activity, it may interfere with essential biochemical pathways in bacteria, leading to their death or inhibition of growth .

Result of Action

Given its potential antibacterial activity, it may result in the death or growth inhibition of bacteria .

Analyse Biochimique

Biochemical Properties

It is known that the compound displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

It has been observed that the compound displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes

Molecular Mechanism

It is suggested that the compound exerts its effects at the molecular level through interactions with biomolecules, possibly involving enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O4S2/c1-27(23,24)12-5-2-10(3-6-12)16-20-21-17(25-16)19-15(22)11-4-7-13-14(8-11)26-9-18-13/h2-9H,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMIOWIGPXTFIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

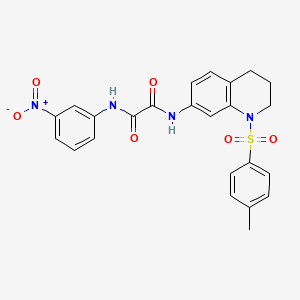

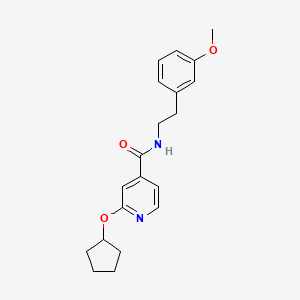

![1-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2954021.png)

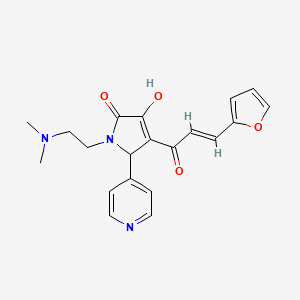

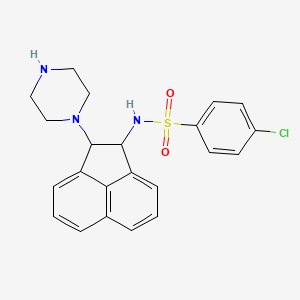

![N-(2-methoxyphenyl)-2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2954022.png)

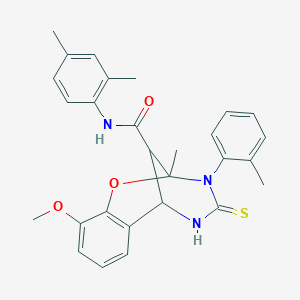

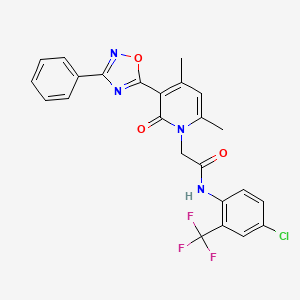

![3-allyl-5-(4-methoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2954031.png)

![N-(1-cyanocyclohexyl)-2-{1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}propanamide](/img/structure/B2954035.png)

![N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-3,5-dimethylaniline](/img/structure/B2954036.png)